molecular formula C8H7BrF3N B1280852 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-46-8

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1280852
CAS No.: 843608-46-8
M. Wt: 254.05 g/mol
InChI Key: ZUFCCCNTJRQNCF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to high temperatures and pressures to optimize yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyltrifluoroethanamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted phenyltrifluoroethanamines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
  • 1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine
  • 1-(4-Iodophenyl)-2,2,2-trifluoroethanamine

Comparison: Compared to its analogs, 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine exhibits unique properties due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCCCNTJRQNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478988
Record name 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843608-46-8
Record name 4-Bromo-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843608-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 843608-46-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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